methyl 4-(2-oxoethyl)oxane-4-carboxylate
Description
Methyl 4-(2-oxoethyl)oxane-4-carboxylate is a bicyclic organic compound featuring an oxane (tetrahydropyran) ring substituted at the 4-position with a methyl carboxylate group and a 2-oxoethyl moiety. This structure combines ester and ketone functionalities, making it a versatile intermediate in organic synthesis and pharmaceutical research.
Properties
CAS No. |
693824-78-1 |
|---|---|
Molecular Formula |
C9H14O4 |
Molecular Weight |
186.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-oxoethyl)oxane-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxane derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can replace functional groups on the oxane ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
Methyl 4-(2-oxoethyl)oxane-4-carboxylate is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of methyl 4-(2-oxoethyl)oxane-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The oxo group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. Detailed pathways and molecular targets are not extensively documented.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following compounds share structural motifs with methyl 4-(2-oxoethyl)oxane-4-carboxylate, differing in substituents or ring systems:
Key Observations:
- The acetylsulfanyl group in C₁₀H₁₆O₄S () increases polarity and may alter metabolic stability compared to the oxoethyl group.
- Ester Variations :
- Ring Modifications :
Yields and Characterization:
- Compounds with urea backbones (e.g., ) report yields of 70–78%, with melting points ranging from 188–207°C.
- Ethyl 2-methyl-4-oxooxane-2-carboxylate () has been structurally validated via SMILES and InChIKey, emphasizing the utility of computational tools in confirming bicyclic systems.
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